molecular formula C11H12N2 B8723560 N-ethylquinolin-5-amine

N-ethylquinolin-5-amine

Cat. No. B8723560
M. Wt: 172.23 g/mol
InChI Key: SDBRVBXYYBYLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylquinolin-5-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethylquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-ethylquinolin-5-amine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-ethylquinolin-5-amine

InChI

InChI=1S/C11H12N2/c1-2-12-10-6-3-7-11-9(10)5-4-8-13-11/h3-8,12H,2H2,1H3

InChI Key

SDBRVBXYYBYLMK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-aminoquinoline (7.2 g, 0.05 mol), acetaldehyde (2.6 g, 0.06 mol) and 4-thiocresol (6.8 g, 0.055 mol) in ethanol (100 ml) was stirred at reflux for 4 h. The reaction mixture was evaporated under reduced pressure and the residue dissolved in ethanol (100 ml). Sodium borohydride (10 g) was then added to the reaction mixture in portions maintaining the temperature below 5° C. This reaction mixture was stirred at reflux for 2 h and cooled to room temperature. Water (40 ml) was then added and the mixture was stirred for a further 25 min at reflux. The pH of the mixture was then adjusted to pH8 with 2N NaOH and the product was extracted with dichloromethane (4×100 ml). The dichloromethane extracts were combined and washed with water (250 ml) before being dried over MgSO4. The solvent was then removed under reduced pressure and the residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexane. The solvent in the eluent was evaporated to give 5.4 g of a yellow solid which was used without further purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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